molecular formula C18H25N3O3S B2861158 N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide CAS No. 1019105-65-7

N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2861158
CAS No.: 1019105-65-7
M. Wt: 363.48
InChI Key: JXQBRYIMKGJHSE-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide derivative characterized by a 3,5-dimethylpyrazole core substituted with a sulfonamide group at position 4 and a 3-phenylpropanoyl moiety at position 1 (Figure 1).

Properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-5-20(6-2)25(23,24)18-14(3)19-21(15(18)4)17(22)13-12-16-10-8-7-9-11-16/h7-11H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQBRYIMKGJHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. For this compound, the process includes:

  • Reacting 3,5-dimethyl-1H-pyrazole with 3-phenylpropanoyl chloride in the presence of a base.
  • Introducing a sulfonamide group through sulfonylation reactions.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives including this compound have shown promising results in inhibiting the growth of cancer cells such as HeLa and MCF7 with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
MR-S1-13HeLa12.5
MR-S1-5MCF715.0

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Pyrazole derivatives have been found to inhibit reactive oxygen species (ROS) production and exhibit radical scavenging properties. In vitro assays indicated that these compounds could significantly reduce oxidative stress markers in cellular models .

Other Pharmacological Activities

This compound has been associated with various pharmacological activities:

  • Anti-inflammatory : The compound has shown potential in reducing inflammation through inhibition of specific pathways involved in inflammatory responses.
  • Antibacterial and Antifungal : Preliminary studies suggest that pyrazole sulfonamides possess antibacterial and antifungal properties, making them candidates for further development in infectious disease treatments .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of pyrazole sulfonamides:

  • Study on U937 Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on U937 cells using the CellTiter-Glo assay. Results indicated that most compounds did not exhibit significant cytotoxicity, suggesting a favorable safety profile .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of selected pyrazoles using different assays (e.g., ABTS scavenging assay). The findings highlighted their potential as therapeutic agents against oxidative stress-related diseases .

Comparison with Similar Compounds

Key Features :

  • Pyrazole Core : The 3,5-dimethyl substitution on the pyrazole ring enhances steric bulk and electronic stability, which may influence binding to biological targets .
  • Sulfonamide Group : The N,N-diethyl sulfonamide moiety at position 4 contributes to solubility and hydrogen-bonding interactions, critical for pharmacokinetics .

For example, 3,5-dimethyl-1H-pyrazole is synthesized via exothermic reactions of pentane-2,4-dione with hydrazine hydrate (), followed by sulfonation and acylation steps similar to those in .

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide and related pyrazole-sulfonamide derivatives:

Compound Name Substituents (Position 1) Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes Reference
Target Compound 3-Phenylpropanoyl ~364.5* Diethyl sulfonamide, Acyl Predicted enhanced lipophilicity
N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide () H 231.32 Diethyl sulfonamide Base compound; limited bioactivity
Compound 26 () 3,4-Dichlorophenyl carbamoyl 455.33 Chlorophenyl, Pyridine Antiproliferative (IC₅₀: ~10 μM)
Compound 27 () 4-Chlorophenyl carbamoyl 476.99 Butyl, Chlorophenyl, Pyridine Improved solubility vs. Compound 26
N-(2-Methoxyphenyl)-3,5-dimethyl-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-sulfonamide () 6-(4-Methylphenyl)pyridazin-3-yl 449.53 Methoxyphenyl, Pyridazine Screening candidate (44 mg available)

*Calculated based on and the addition of 3-phenylpropanoyl (C₉H₁₀O).

Structural and Functional Insights

  • However, it may reduce solubility compared to pyridine- or pyridazine-containing derivatives (e.g., Compounds 26 and 27, ) . Chlorophenyl carbamoyl groups (as in Compound 26) confer strong electron-withdrawing effects, enhancing binding to enzymes like carbonic anhydrase, whereas alkyl chains (e.g., butyl in Compound 27) improve metabolic stability .
  • Spectral and Physicochemical Properties :

    • The target compound’s predicted pKa (~11.68, extrapolated from ) suggests moderate basicity, aligning with pyrazole-sulfonamides’ tendency to form stable salts (e.g., hydrochloride salts in ).
    • IR and NMR data for analogs () indicate characteristic peaks for sulfonamide (SO₂, ~1169 cm⁻¹) and carbonyl (C=O, ~1727 cm⁻¹) groups, which would also apply to the target compound .

Notes and Limitations

Data Gaps : Direct experimental data (e.g., synthesis yields, bioactivity) for the target compound are unavailable in the provided evidence. Predictions are based on structural analogs .

Contradictions: highlights chlorophenyl derivatives as potent antiproliferative agents, whereas alkylated analogs (e.g., Compound 27) prioritize solubility over potency. The target compound’s 3-phenylpropanoyl group may balance these properties but requires validation .

Synthesis Challenges: Introducing the 3-phenylpropanoyl group may require optimized acylation conditions to avoid side reactions, as seen in ’s exothermic syntheses.

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